N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves multiple steps, typically starting with the preparation of the thiazole and oxazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The oxazole ring can be prepared via the cyclization of α-haloketones with amides. The final step involves coupling the thiazole and oxazole rings with the chlorophenyl group under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the heterocyclic rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses .
Comparison with Similar Compounds
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Oxazole derivatives: Compounds with the oxazole ring also show diverse biological activities, including antifungal and anti-inflammatory effects.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group and are known for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-6-12(19-21-8)14(20)18-15-17-13(9(2)22-15)10-4-3-5-11(16)7-10/h3-7H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFJBFZSYRTDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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